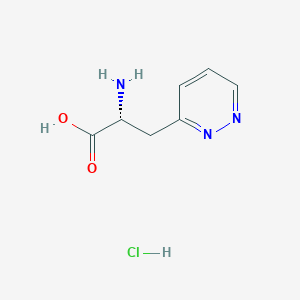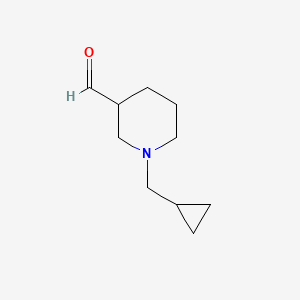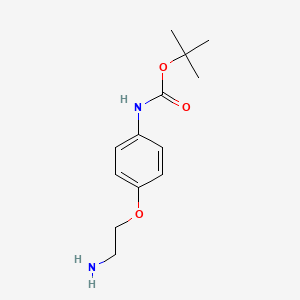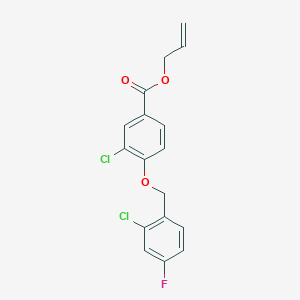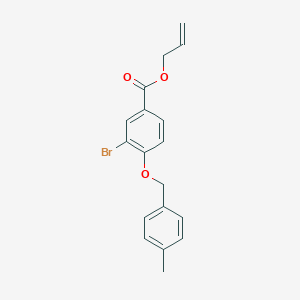
Allyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an allyl group, a bromine atom, and a 4-methylbenzyl group attached to a benzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate typically involves the following steps:
Allylation: The allyl group can be introduced through a reaction with allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Etherification: The 4-methylbenzyl group can be attached via an etherification reaction using 4-methylbenzyl alcohol and a suitable dehydrating agent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Allyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under suitable conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, KMnO4, or osmium tetroxide (OsO4) in solvents like dichloromethane (DCM) or water.
Reduction: LiAlH4 in ether or catalytic hydrogenation using palladium on carbon (Pd/C) in hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium cyanide (NaCN) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of the corresponding hydrogenated product.
Substitution: Formation of substituted benzoates with various functional groups.
科学研究应用
Allyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
作用机制
The mechanism of action of Allyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the allyl group can participate in electrophilic or nucleophilic interactions, while the benzoate moiety can engage in π-π stacking or hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Allyl 4-((4-decyloxy)benzoyl)oxy)benzoate: Similar structure but with a decyloxy group instead of a methylbenzyl group.
Ethyl 4-((4-methylbenzyl)oxy)benzoate: Similar structure but with an ethyl group instead of an allyl group.
Uniqueness
Allyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate is unique due to the presence of both an allyl group and a bromine atom, which confer distinct reactivity and potential for diverse chemical transformations. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
属性
分子式 |
C18H17BrO3 |
|---|---|
分子量 |
361.2 g/mol |
IUPAC 名称 |
prop-2-enyl 3-bromo-4-[(4-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H17BrO3/c1-3-10-21-18(20)15-8-9-17(16(19)11-15)22-12-14-6-4-13(2)5-7-14/h3-9,11H,1,10,12H2,2H3 |
InChI 键 |
DTXPVDGUWMYVNJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OCC=C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


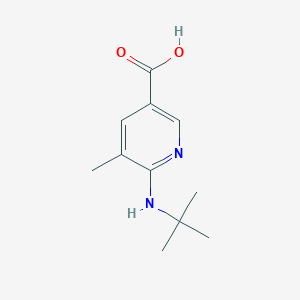

![1-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13002386.png)
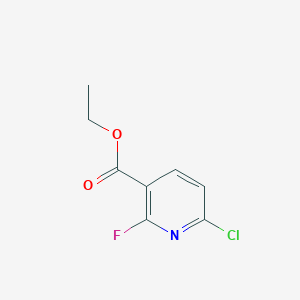
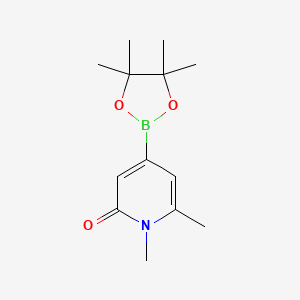
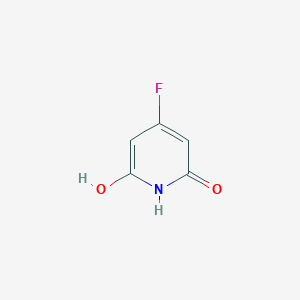
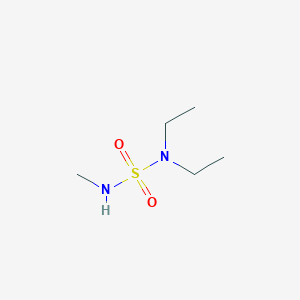
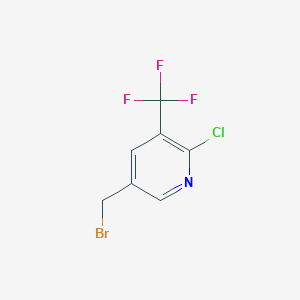

![3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13002436.png)
